B32B3
Description
B32B3 is a potent, selective, and cell-permeable inhibitor of VprBP (Viral Protein R-Binding Protein), also known as DCAF1 (DDB1- and CUL4-Associated Factor 1). It specifically targets VprBP's kinase activity, inhibiting phosphorylation of histone H2A at threonine 120 (H2AT120p), a modification linked to chromatin silencing and tumorigenesis . In colon cancer models, this compound reduces EZH2 (Enhancer of Zeste Homolog 2) protein stability by blocking DCAF1-mediated phosphorylation of EZH2 at threonine 367 (EZH2T367p), thereby suppressing H3K27me3 (trimethylation of histone H3 at lysine 27), a hallmark of polycomb repressive complex 2 (PRC2) activity . This dual mechanism—targeting both H2AT120p and EZH2T367p—enables this compound to reactivate tumor suppressor genes (e.g., ARL14, HOXA2) and impair cancer cell viability in vitro and in vivo .
Properties
CAS No. |
29493-86-5 |
|---|---|
Molecular Formula |
C19H17N5S |
Molecular Weight |
347.44 |
IUPAC Name |
N-(1H-Indol-3-ylmethylene)-N'-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-yl)-hydrazine |
InChI |
InChI=1S/C19H17N5S/c1-3-7-15-13(5-1)12(9-20-15)10-23-24-18-17-14-6-2-4-8-16(14)25-19(17)22-11-21-18/h1,3,5,7,9-11,20H,2,4,6,8H2,(H,21,22,24)/b23-10+ |
InChI Key |
AKDKHZVFMAWBFX-AUEPDCJTSA-N |
SMILES |
C12=NC=NC(N/N=C/C3=CNC4=C3C=CC=C4)=C1C5=C(CCCC5)S2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
B32B3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Clinical Implications
- Patient-Derived Organoids (PDOs): this compound (5 µM) combined with Taz (200 µM) reduced PDO growth by 60–70%, significantly more than either drug alone (P < 0.001) .
- Safety Profile: No body weight loss or toxicity observed in xenograft models, supporting clinical translatability .
- Resistance Mechanisms : EZH2T367D phospho-mimicking mutant cells resist this compound, highlighting the critical role of EZH2T367p in its mechanism .
Table 2: Preclinical Efficacy of this compound-Based Therapies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
